2-(Tert-butoxycarbonyloxy)benzoic acid
Description
2-(Tert-butoxycarbonyloxy)benzoic acid is a benzoic acid derivative featuring a tert-butoxycarbonyloxy (Boc-O-) group at the ortho position. This compound is structurally significant due to the steric and electronic effects imparted by the bulky tert-butyl group, which influences its reactivity, solubility, and crystallographic behavior. The Boc group is widely employed in organic synthesis as a protective group for hydroxyl and amine functionalities, particularly in peptide chemistry, due to its stability under basic conditions and ease of removal under acidic conditions.
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyloxy]benzoic acid |
InChI |
InChI=1S/C12H14O5/c1-12(2,3)17-11(15)16-9-7-5-4-6-8(9)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
UEPAOUXZRFWGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-(tert-butoxycarbonyloxy)benzoic acid and analogous compounds, based on crystallographic, synthetic, and functional data from the evidence:
Substituent Effects on Crystallographic Behavior
- Steric Hindrance : The tert-butoxycarbonyloxy group in the target compound introduces significant steric bulk, likely reducing intermolecular hydrogen bonding compared to smaller substituents like ethoxy or tolyloxy groups. For example, 2-(2-ethoxy-2-oxoacetamido)benzoic acid forms extended hydrogen-bonded chains along the [111] direction via O–H⋯O and C–H⋯O interactions , whereas tert-butyl-containing analogs may exhibit less dense packing.
- Dihedral Angles : In 2-(o-tolyloxy)benzoic acid and 2-(m-tolyloxy)benzoic acid, the dihedral angles between aromatic rings (76.2° and 80.9°, respectively) influence crystal stability . The tert-butyl group’s rigidity may enforce specific torsional angles, though direct data are lacking.
Preparation Methods
Aqueous Alkaline Conditions
In a representative procedure, salicylic acid is dissolved in a water/dioxane mixture (1:1 v/v) with sodium hydroxide (1.1 equiv). Boc anhydride (1.2 equiv) is added at 0°C, and the reaction proceeds at 25°C for 6–8 hours. Acidic workup (1 M HCl) yields the product with 78–85% purity (HPLC) and 70–75% isolated yield.
Key Parameters:
Organic Solvent Systems
For moisture-sensitive substrates, non-aqueous conditions using DMAP (10 mol%) in dichloromethane or THF achieve comparable yields (68–72%). However, this method requires anhydrous reagents and extended reaction times (12–24 hours).
Esterification-Hydrolysis Sequential Approach
This two-step strategy avoids competing acylation of the carboxylic acid group:
Methyl Ester Formation
Salicylic acid is treated with methanol and H₂SO₄ (cat.) under reflux (4 hours), yielding methyl salicylate (92–95% conversion).
Selective Boc Protection
The ester intermediate reacts with Boc anhydride (1.5 equiv) and DIPEA (2.0 equiv) in CH₂Cl₂ at −10°C. Hydrolysis with LiOH (2.0 M, THF/H₂O) furnishes the target compound in 81% overall yield.
Advantages:
Catalytic Methods for Industrial Applications
Phase-Transfer Catalysis (PTC)
A patent-pending method employs tetrabutylammonium bromide (TBAB, 5 mol%) in a toluene/50% NaOH emulsion. At 60°C, reaction completion occurs within 2 hours (GC-MS monitoring), achieving 88% yield with 99.2% purity.
Microwave-Assisted Synthesis
Rapid Boc protection is achieved using Boc anhydride (1.1 equiv) and K₂CO₃ (1.5 equiv) in DMF. Microwave irradiation (100 W, 80°C, 15 minutes) provides 94% conversion, though scalability remains challenging.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Aqueous Alkaline | 70–75 | 78–85 | 6–8 h | Excellent |
| Organic Solvent | 68–72 | 85–90 | 12–24 h | Moderate |
| Esterification-Hydrolysis | 81 | 95–98 | 8 h (total) | High |
| PTC | 88 | 99.2 | 2 h | Industrial |
| Microwave | 94 | 97 | 0.25 h | Limited |
Critical Process Considerations
Side Reactions and Mitigation
-
Mixed Anhydride Formation: Occurs when Boc anhydride reacts with the carboxylic acid (≤15% in non-optimized systems). Using sub-stoichiometric DMAP (5 mol%) suppresses this pathway.
-
Thermal Degradation: Prolonged heating above 40°C induces tert-butyl group cleavage. Temperature-controlled jacketed reactors are essential for batch processes.
Q & A
Q. What experimental design optimizes the synthesis yield of this compound under green chemistry principles?
- Response Surface Methodology (RSM) : Apply a central composite design to variables like reaction time, temperature, and Boc anhydride stoichiometry. For example, a study on benzoic acid production achieved 95% yield by optimizing incubation temperature and starter culture ratios .
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent, to reduce environmental impact while maintaining reaction efficiency .
Methodological Notes
- Contradictions in Data : Discrepancies between theoretical and experimental melting points may arise from polymorphism. Use differential scanning calorimetry (DSC) to identify polymorphic forms .
- Advanced Characterization : For mechanistic studies, employ time-resolved FTIR to monitor Boc deprotection kinetics under acidic conditions .
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